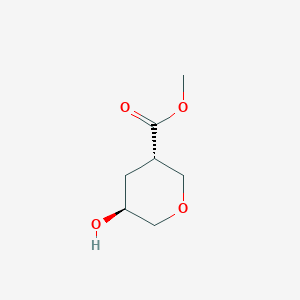

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate

Description

Chemical Identity and Systematic Nomenclature

The chemical identity of methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate is defined by its IUPAC name, methyl (3R,5R)-5-hydroxyoxane-3-carboxylate , which specifies the stereochemistry (trans configuration) and substituent positions. The compound’s molecular formula is C₇H₁₂O₄ , with a molecular weight of 160.17 g/mol . Key identifiers include the CAS registry number 1048962-94-2 and alternative designations such as trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate.

| Property | Value |

|---|---|

| IUPAC Name | methyl (3R,5R)-5-hydroxyoxane-3-carboxylate |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| CAS Registry Number | 1048962-94-2 |

| Functional Groups | Hydroxyl (-OH), methyl ester (-COOCH₃) |

The trans configuration ensures distinct stereoelectronic properties, as the hydroxyl (C5) and ester (C3) groups occupy opposite faces of the tetrahydropyran ring. This spatial arrangement influences hydrogen-bonding interactions and solubility in polar solvents.

Historical Context of Tetrahydropyran Carboxylate Derivatives in Organic Chemistry

Tetrahydropyran carboxylates have been integral to organic chemistry since the mid-20th century, serving as intermediates in alkaloid synthesis and chiral building blocks for pharmaceuticals. Early synthetic routes relied on cyclization of β,γ-unsaturated α-oxo-esters, but advancements in asymmetric catalysis enabled stereoselective access to trans-configured derivatives like this compound.

A pivotal development was the adoption of Baylis-Hillman carbonates for constructing the tetrahydropyran core, which improved yield and stereocontrol. Industrial production now employs cGMP-compliant processes, ensuring scalability from kilogram to metric-ton quantities while maintaining high purity (≥97% by HPLC). These derivatives are valued for their versatility in generating lactones, glycosidase inhibitors, and bioactive molecules.

Positional and Stereochemical Isomerism in Hydroxytetrahydropyran Systems

Positional and stereochemical isomerism profoundly impacts the physicochemical and biological properties of hydroxytetrahydropyran carboxylates. For this compound, two forms of isomerism are relevant:

Positional Isomerism : Altering the substituent positions on the tetrahydropyran ring yields distinct compounds. For example, methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0) shifts the ester group to C4, altering dipole moments and reactivity. Similarly, methyl 5-oxooxane-3-carboxylate (CID 14666567) introduces a ketone at C5, enabling conjugate addition reactions absent in the hydroxylated analogue.

Stereochemical Isomerism : The trans configuration of the hydroxyl and ester groups in this compound contrasts with cis isomers, which exhibit different hydrogen-bonding networks and metabolic stability. For instance, cis isomers may undergo faster enzymatic hydrolysis due to favorable active-site interactions, whereas trans isomers often show enhanced thermal stability.

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl (3S,5S)-5-hydroxyoxane-3-carboxylate |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

TVDGYINOOUKBLT-WDSKDSINSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](COC1)O |

Canonical SMILES |

COC(=O)C1CC(COC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective oxidation of the corresponding alcohol.

Esterification: The carboxylate ester group at the 3-position is introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate can function as a versatile intermediate in the synthesis of more complex molecules. Its hydroxyl and carboxyl functional groups make it suitable for various chemical transformations:

- Esterification Reactions : The carboxylic acid moiety can react with alcohols to form esters, which are pivotal in creating fragrances, flavors, and pharmaceuticals.

- Condensation Reactions : It can participate in condensation reactions to form larger cyclic compounds or heterocycles, which are essential in drug development.

Medicinal Chemistry

Research indicates that compounds related to this compound exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains, including Staphylococcus and Enterococcus species. For instance, compounds derived from this structure have demonstrated minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL against certain pathogens .

- Anticancer Properties : Investigations have highlighted the potential of this compound in anticancer applications. For example, derivatives of similar structures have been tested for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values indicating effective antiproliferative activity .

Biochemical Applications

The biochemical relevance of this compound lies in its interactions with biological systems:

- Enzyme Modulation : Compounds with similar structures have been explored for their ability to modulate enzyme activity, particularly in pathways related to cancer progression and microbial resistance.

- Chelating Agents : Its structural characteristics allow it to act as a chelating agent, which can be beneficial in various biochemical assays and therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 investigated the antimicrobial properties of various derivatives of this compound. The results indicated robust activity against multi-drug resistant strains, suggesting its potential role in developing new antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that certain derivatives exhibited significant antiproliferative effects at low concentrations, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl (3S,5S)-5-hydroxytetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The compound’s tetrahydropyran core distinguishes it from analogs with alternative heterocyclic frameworks or substituents. Key structural comparisons include:

- Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate (): Contains a tetrahydropyridine ring (unsaturated nitrogen heterocycle) instead of tetrahydropyran. Substituents include a phenyl group, thiophene, and tosyl (p-toluenesulfonyl) group.

Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate ():

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid ():

Physical Properties

Comparative physical properties are inferred from structural analogs:

*Hypothetical data based on structural analogs.

Biological Activity

Methyl (trans)-5-hydroxytetrahydropyran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydropyran ring with a hydroxyl group and a carboxylate ester. The synthesis typically involves the cyclization of appropriate precursors followed by functional group modifications. For example, the synthesis can be achieved through the reaction of a suitable aldehyde with an alcohol in the presence of acid catalysts, leading to the formation of the tetrahydropyran structure.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, one study reported that related tetrahydropyran derivatives demonstrated IC50 values in scavenging free radicals comparable to standard antioxidants like ascorbic acid . This suggests that this compound may possess similar properties, contributing to cellular protection against oxidative stress.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The MTT assay is commonly employed to assess cell viability. In preliminary findings, derivatives showed varying degrees of cytotoxicity, with some exhibiting significant inhibition of cell proliferation at micromolar concentrations . These results indicate potential therapeutic applications in cancer treatment.

The mechanisms underlying the biological activity of this compound are still being elucidated. Potential pathways include:

- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell growth and survival, such as the Akt and MAPK pathways.

- Induction of Apoptosis : Similar compounds have been shown to upregulate pro-apoptotic proteins like p53 while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Apoptosis Induction | Upregulation of p53; downregulation of Bcl-2 |

Case Study: Anticancer Activity

In a study focusing on related tetrahydropyran derivatives, researchers observed that certain compounds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity suggests that this compound could be developed into a targeted therapeutic agent for specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.